molecular formula C13H22N2OS B6645119 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

Cat. No. B6645119
M. Wt: 254.39 g/mol
InChI Key: SVVPWWWRJOACSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol binds to the active site of BTK and inhibits its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has been shown to have immunomodulatory effects. It can inhibit the production of inflammatory cytokines and chemokines, and enhance the function of immune cells, such as natural killer (NK) cells and T-cells. These effects may contribute to the anti-tumor activity of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol and make it a promising candidate for combination therapy with immunotherapeutic agents.

Advantages and Limitations for Lab Experiments

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of BCR signaling. It has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has some limitations, including potential off-target effects and toxicity. Careful dose optimization and toxicity studies are necessary to ensure its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the development of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol and related compounds. One direction is the evaluation of its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy. Another direction is the investigation of its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are also associated with dysregulated BCR signaling. Furthermore, the optimization of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol's pharmacokinetic properties and the development of more potent and selective BTK inhibitors are ongoing areas of research.

Synthesis Methods

The synthesis of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process requires specialized equipment and expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the scientific literature.

Scientific Research Applications

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.

properties

IUPAC Name

2-[[2-(aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c14-7-10-3-1-2-4-12(10)15-8-13(16)11-5-6-17-9-11/h5-6,9-10,12-13,15-16H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVPWWWRJOACSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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